molecular formula C17H14N2O3 B2442259 (2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid CAS No. 872108-06-0

(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid

Katalognummer B2442259
CAS-Nummer: 872108-06-0
Molekulargewicht: 294.31
InChI-Schlüssel: UGISWITUTBOCEB-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid, also known as IPMPA, is a novel compound that has been extensively studied for its potential applications in scientific research. IPMPA is a small molecule that belongs to the class of imidazopyridine derivatives and possesses a unique chemical structure that makes it an attractive candidate for various research purposes.

Wissenschaftliche Forschungsanwendungen

Pharmacophore Design in Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold are highlighted as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The literature review emphasizes the design, synthesis, and activity studies of these compounds, showcasing their role in the development of kinase inhibitors. The selective inhibition mechanism involves the substitution of adenosine 5'-triphosphate (ATP) in the kinase's ATP pocket, highlighting the importance of hydrophobic interactions and hydrogen bonding for binding selectivity and potency. This research underscores the potential of imidazole-based scaffolds in pharmacophore design for the development of therapeutic agents targeting MAP kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Chemical and Biological Properties of Imidazole Derivatives

A systematic review of the synthesis methods and the chemical and biological properties of 4-phosphorylated imidazole derivatives is presented, demonstrating their wide range of biological activities. The synthesis techniques include the use of metallic derivatives of imidazole and phosphorus halides, showcasing the versatility of imidazole compounds in medicinal chemistry. These derivatives exhibit a variety of biological activities, including insecticidal, anti-blastic, and antihypertensive effects, underlining the significance of imidazole-based compounds in drug development (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is identified as a critical heterocyclic nucleus for the development of bioactive molecules, with the kinase inhibitor ponatinib highlighting the resurgence in exploring new derivatives for therapeutic applications. This review covers the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing compounds, guiding medicinal chemists in the discovery of novel compounds with improved pharmacokinetics and efficacy. The emphasis on SAR studies reflects the potential of this scaffold in generating lead compounds for various medicinal applications (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Overview of Imidazole and Pyridine Derivatives

The review highlights the synthesis, chemistry, and drug development applications of heterocyclic N-oxide derivatives, including those synthesized from imidazole. These compounds are recognized for their role in forming metal complexes, designing catalysts, and exhibiting significant medicinal properties such as anticancer and antibacterial activities. The comprehensive summary provided aims to offer insights into the organic synthesis, catalysis, and medicinal application potential of these derivatives, indicating the broad utility of imidazole-based compounds in advanced chemistry and drug development efforts (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Eigenschaften

IUPAC Name

(E)-3-[4-(imidazo[1,2-a]pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(21)9-6-13-4-7-15(8-5-13)22-12-14-11-19-10-2-1-3-16(19)18-14/h1-11H,12H2,(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGISWITUTBOCEB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.